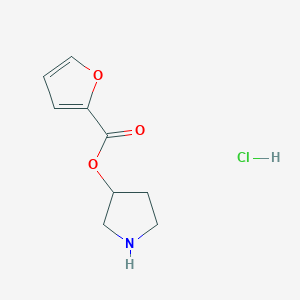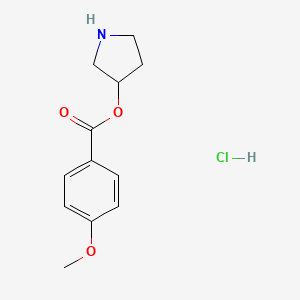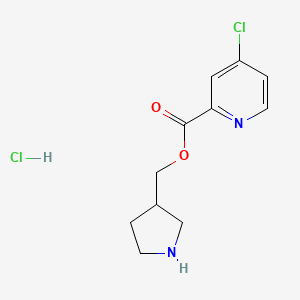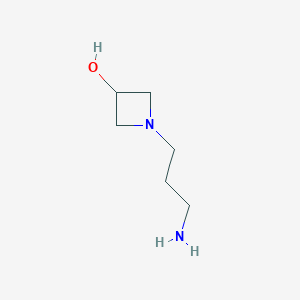
1-(3-Aminopropyl)azetidin-3-OL
Descripción general
Descripción
1-(3-Aminopropyl)azetidin-3-OL, also known as AZD-9164, is a novel, small-molecule. It has a molecular formula of C6H14N2O and an average mass of 130.188 Da .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .Chemical Reactions Analysis
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry. They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Aplicaciones Científicas De Investigación
1. Polymerization and Structural Analysis
1-(3-Aminopropyl)azetidin-3-OL, also known as N-(3-aminopropyl)azetidine, demonstrates significant polymerization properties. When polymerized using cationic initiators, it forms a polymer containing varying proportions of amino functions, including tertiary, secondary, and primary groups. This polymerization process and the resulting polymer structure have been studied using techniques like 1H-NMR spectroscopy (Schacht & Goethals, 1974).
2. Synthesis of Industrially Important Intermediates
1-Benzylazetidin-3-ol, a derivative of this compound, is used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. The optimized process for its synthesis is economically advantageous and involves low-cost, commercially available materials (Reddy et al., 2011).
3. Reactivity and Synthesis of Novel Compounds
The reactivity of azetidine derivatives, including those related to this compound, has been explored for the synthesis of novel compounds. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams towards lithium aluminium hydride has been evaluated, leading to the synthesis of various novel azetidine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
4. Role in Enzymatic Synthesis of Polyamines
This compound has been involved in the enzymatic synthesis of polyamines. These polyamines, synthesized from 3-amino-propan-1-ol as a starting material, have potential applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
5. Synthesis of Iminosugars and Other Compounds
Azetidine derivatives, including this compound, have been used in the synthesis of various compounds like polyhydroxylated azetidine iminosugars, demonstrating significant inhibitory activity against certain enzymes (Lawande et al., 2015).
Mecanismo De Acción
Mode of Action
Azetidines, the class of compounds to which 1-(3-aminopropyl)azetidin-3-ol belongs, are known for their reactivity and versatility in synthetic chemistry . They can undergo various transformations, including ring-opening and expansion reactions .
Biochemical Pathways
Azetidines, in general, are known for their potential in peptidomimetic and nucleic acid chemistry . They can participate in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions .
Safety and Hazards
Direcciones Futuras
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This suggests potential future directions for the development and application of 1-(3-Aminopropyl)azetidin-3-OL.
Análisis Bioquímico
Biochemical Properties
1-(3-Aminopropyl)azetidin-3-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. The aminopropyl side chain allows for hydrogen bonding and electrostatic interactions with active sites of enzymes, while the hydroxyl group can participate in catalytic mechanisms .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of certain dehydrogenases by forming a stable complex with the enzyme, preventing substrate binding. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific enzymes and pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by aminotransferases, leading to the production of various metabolites that participate in energy production and biosynthesis. Additionally, this compound can influence the levels of key metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the cytoplasm and mitochondria. The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration and availability of the compound at its sites of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, mitochondria, and other organelles, where it exerts its effects on cellular function. The localization of this compound is essential for its activity, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
Propiedades
IUPAC Name |
1-(3-aminopropyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDISGIJYNRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






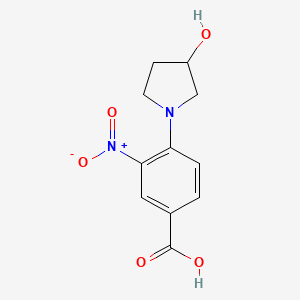
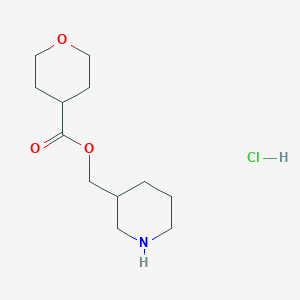
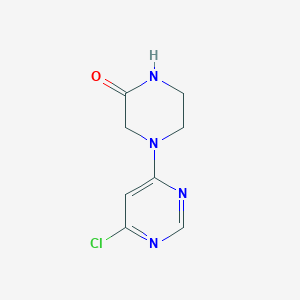
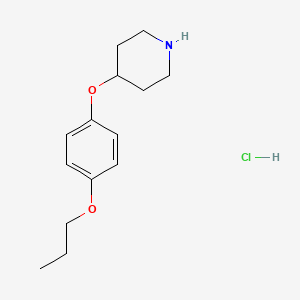
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
